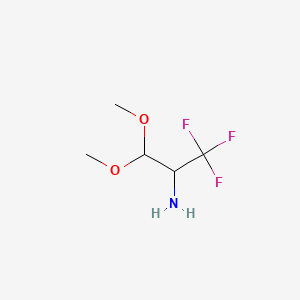
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is a synthetic compound that belongs to the class of amine derivatives. It has the molecular formula C5H10F3NO2 and a molecular weight of 173.134 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine typically involves the reaction of 1,1,1-trifluoro-2-propanone with methanol in the presence of an acid catalyst to form 1,1,1-trifluoro-3,3-dimethoxypropane. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol used as a thiol-reactive probe.
1,1,1-Trifluoro-3,3-dimethoxypropane: An intermediate used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C5H10F3NO2 |
|---|---|
Peso molecular |
173.13 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3,3-dimethoxypropan-2-amine |
InChI |
InChI=1S/C5H10F3NO2/c1-10-4(11-2)3(9)5(6,7)8/h3-4H,9H2,1-2H3 |
Clave InChI |
FCVFYOPROSLUQR-UHFFFAOYSA-N |
SMILES canónico |
COC(C(C(F)(F)F)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


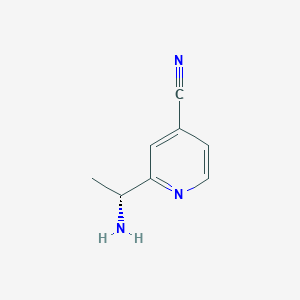
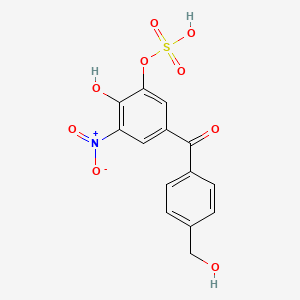
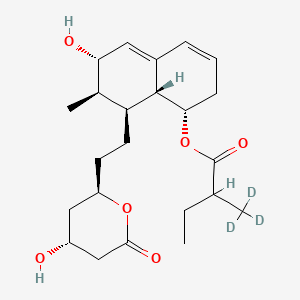
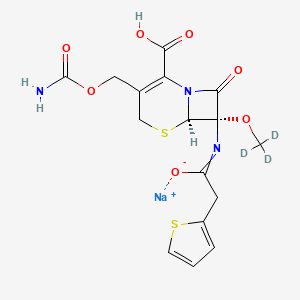
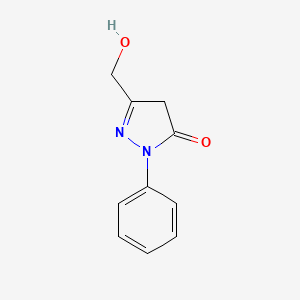
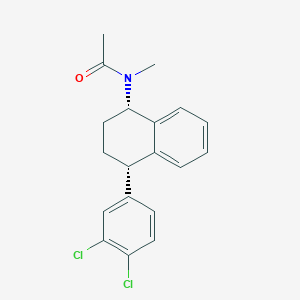
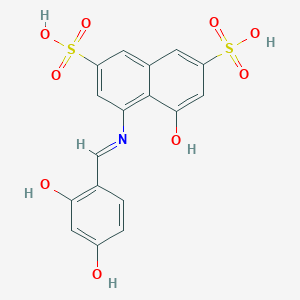
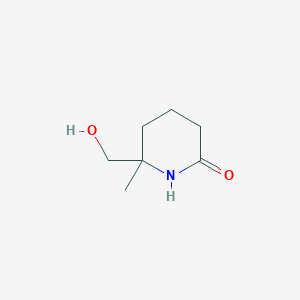
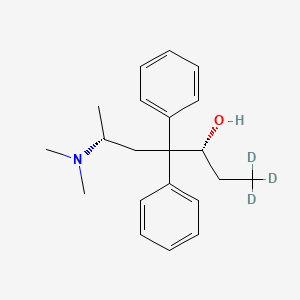
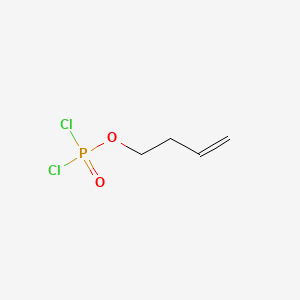
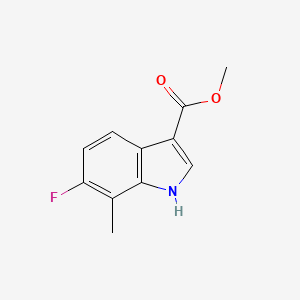
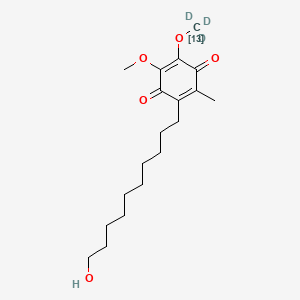
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
